2,6-Naphthyridin-1(2H)-one hydrobromide
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Overview
Description
2,6-Naphthyridin-1(2H)-one hydrobromide is a nitrogen-containing heterocyclic compound. Naphthyridines, in general, are known for their wide spectrum of biological activities, including antimicrobial and pharmaceutical properties. This compound is particularly significant in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Naphthyridin-1(2H)-one hydrobromide typically involves the oxidation of 2-oxo-4-methylquinoline to form 2-oxo quinoline-4-carboxylic acid. This intermediate is then converted to the desired naphthyridine derivative using specific reagents and conditions . The process may involve the use of Dowtherm A at elevated temperatures (e.g., 135°C for 16 hours) to achieve the desired transformation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,6-Naphthyridin-1(2H)-one hydrobromide undergoes several types of chemical reactions, including:
Oxidation: Conversion of 2-oxo-4-methylquinoline to 2-oxo quinoline-4-carboxylic acid.
Substitution: Introduction of various substituents on the naphthyridine ring to form derivatives with different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide (SeO2), iodine in dimethyl sulfoxide (I2/DMSO), and dichlorodicyanoquinone (DDQ) in dioxane.
Reaction Conditions: Elevated temperatures (e.g., 135°C) and specific solvents like Dowtherm A.
Major Products: The major products formed from these reactions include various naphthyridine derivatives, which are characterized by their unique structural and biological properties .
Scientific Research Applications
2,6-Naphthyridin-1(2H)-one hydrobromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,6-Naphthyridin-1(2H)-one hydrobromide involves its interaction with various molecular targets and pathways. The compound’s nitrogen heterocyclic structure allows it to bind to specific enzymes and receptors, thereby exerting its biological effects. The exact molecular targets and pathways may vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison: 2,6-Naphthyridin-1(2H)-one hydrobromide is unique due to its specific structural features and the range of biological activities it exhibits. Compared to similar compounds, it offers distinct advantages in terms of its antimicrobial properties and potential therapeutic applications .
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
2H-2,6-naphthyridin-1-one;hydrobromide |
InChI |
InChI=1S/C8H6N2O.BrH/c11-8-7-2-3-9-5-6(7)1-4-10-8;/h1-5H,(H,10,11);1H |
InChI Key |
NTWDDYBJKDKZAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=C1C=NC=C2.Br |
Origin of Product |
United States |
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